N'-Isopropyl-N'-phenylacetohydrazide
Overview
Description
N’-Isopropyl-N’-phenylacetohydrazide is an organic compound with the molecular formula C₁₁H₁₆N₂O It is a derivative of acetohydrazide, where the hydrazide group is substituted with an isopropyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Isopropyl-N’-phenylacetohydrazide typically involves the reaction of phenylhydrazine with isopropyl acetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then hydrolyzed to yield the desired product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N’-Isopropyl-N’-phenylacetohydrazide may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-Isopropyl-N’-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetophenone derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N’-Isopropyl-N’-phenylacetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N’-Isopropyl-N’-phenylacetohydrazide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of viruses by binding to viral proteins. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N’-Phenylacetohydrazide: Lacks the isopropyl group, making it less hydrophobic.
N’-Isopropyl-N’-methylacetohydrazide: Contains a methyl group instead of a phenyl group, altering its reactivity and solubility.
N’-Isopropyl-N’-benzylacetohydrazide: Has a benzyl group, which can affect its steric properties and interactions with other molecules.
Uniqueness
N’-Isopropyl-N’-phenylacetohydrazide is unique due to the presence of both isopropyl and phenyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-phenyl-N'-propan-2-ylacetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(2)13(12-10(3)14)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQYWXJFFAVUNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657230 | |
Record name | N'-Phenyl-N'-(propan-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885669-11-4 | |
Record name | N'-Phenyl-N'-(propan-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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